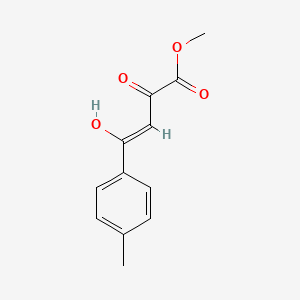

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate

Description

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

methyl (Z)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate |

InChI |

InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-7,13H,1-2H3/b10-7- |

InChI Key |

KAQIFZRTEIWJID-YFHOEESVSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)OC)/O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CC(=O)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate typically involves the reaction of 4-methylphenylacetic acid with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of a diketone derivative.

Reduction: Formation of a dihydroxy derivative.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Findings from Comparative Studies

Substituent Impact on Bioactivity: The 4-methylphenyl group in the target compound enhances lipophilicity compared to unsubstituted phenyl analogs (e.g., Methyl (3E)-2-oxo-4-phenyl-3-butenoate) . This improves membrane permeability, critical for central nervous system-targeted drugs .

Functional Group Influence: The hydroxyl group at position 2 in the target compound enables hydrogen bonding with enzymatic active sites, a feature absent in non-hydroxylated analogs like Methyl 4-(4-methoxyphenyl)-2-oxo-3-butenoate . Ester vs. Carboxylic Acid: Methyl esters (e.g., target compound) exhibit better bioavailability than free acids (e.g., 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid) due to reduced ionization at physiological pH .

Stereochemical and Conformational Effects: The (2Z) configuration in compounds like (2Z)-4-methoxy-4-oxobut-2-enoic acid introduces steric hindrance, limiting interaction with planar enzyme active sites compared to the (E)-configured target compound .

Biological Activity

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate, also known as methyl 4-oxo-2-butenoate, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H12O4

- Molecular Weight : 208.21 g/mol

- CAS Number : 7327-99-3

- Appearance : Typically a white to yellow crystalline solid.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on cellular mechanisms and potential therapeutic applications.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics .

2. Cytotoxic Effects

Research has demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. A study evaluated its efficacy against Leishmania infantum-infected macrophages, revealing significant leishmanicidal activity alongside a cytotoxic profile against bone marrow-derived macrophages (BMDM) at specific concentrations . The results indicate a dose-dependent relationship where higher concentrations lead to increased cell death.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cellular proliferation in pathogens.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study published in PMC evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, and results showed a significant reduction in bacterial viability at higher doses. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating promising antimicrobial potential .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on different cancer cell lines, including breast and lung cancer cells. The results indicated that the compound significantly inhibited cell growth with IC50 values ranging from 20 to 40 µM depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer (MCF7) | 25 |

| Lung Cancer (A549) | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.